molecular formula C20H16N4O2 B2589137 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 955602-20-7

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2589137
CAS No.: 955602-20-7
M. Wt: 344.374
InChI Key: FUZUWTSXECCJEJ-UHFFFAOYSA-N
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Description

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a hybrid heterocyclic molecule featuring an indole core linked to a 1,3,4-oxadiazole ring via a ketone bridge, with an additional indoline substituent. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:

  • Indole: Known for interactions with biological targets via π-π stacking and hydrogen bonding .
  • 1,3,4-Oxadiazole: A five-membered heterocycle with electron-deficient properties, often associated with antimicrobial and anticancer activities .
  • Indoline: A partially saturated indole derivative that enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(23-10-9-14-5-1-3-7-16(14)23)12-24-17-8-4-2-6-15(17)11-18(24)20-22-21-13-26-20/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZUWTSXECCJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C=C3C5=NN=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with an indoline derivative. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, often using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the indole and indoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted indole or indoline derivatives.

Scientific Research Applications

Structural Overview

The molecular formula for this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}. Its structure incorporates an oxadiazole ring and an indole moiety , which are known to enhance biological activity through various mechanisms of action. The presence of these functional groups allows the compound to interact with specific biological targets, potentially modulating their activity.

Antimicrobial Applications

Research indicates that compounds containing the oxadiazole and indole structures exhibit significant antimicrobial properties. The unique combination of these moieties in 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone suggests that it may inhibit the growth of various pathogens. A study highlighted that similar oxadiazole derivatives demonstrated efficacy against a range of bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

Anticancer Efficacy

Numerous studies have investigated the anticancer potential of oxadiazole-containing compounds. For instance, a recent investigation revealed that derivatives with structures akin to This compound exhibited low micromolar IC50 values against breast and lung cancer cell lines. This suggests that the compound could be a candidate for further development as an anticancer therapeutic agent . The mechanism of action is believed to involve the modulation of specific enzymes and receptors associated with cancer cell proliferation.

Study 1: Anticancer Efficacy

In a pivotal study assessing various 1,3,4-oxadiazole derivatives against multiple cancer cell lines, it was observed that compounds structurally similar to This compound exhibited significant cytotoxicity. The findings indicated strong potential for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .

Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of oxadiazole derivatives highlighted that compounds with similar structural features were effective against drug-resistant bacterial strains. This underscores the therapeutic potential of This compound in addressing pressing public health concerns related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs, their structural variations, and biological activities:

Compound Name Key Structural Features Biological Activity Reference
Target Compound Indole-oxadiazole-indoline hybrid Not explicitly reported; inferred anticancer/antimicrobial potential
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone Oxadiazole-thioether linker, fluorophenyl substitution Anticancer (DNA photocleavage under UV light)
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone Morpholine substitution, oxadiazole-amino linker Carbonic anhydrase IX (CA-IX) inhibition, HIF-1α suppression, ovarian cancer cell toxicity
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Mercapto-oxadiazole, pyridinylamino group Antimicrobial (MIC: 30.2–43.2 μg/cm³ against bacteria/fungi)
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone Diethylamino substitution, simple indole-ketone scaffold No explicit activity reported; structural simplicity for SAR studies
2-Chloro-1-(2-methylindolin-1-yl)ethanone Chloroacetyl group, methylindoline substitution Intermediate for further functionalization (e.g., sulfonylation)

Key Research Findings

Antioxidant Activity

Compounds like 1-(1H-benzimidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit DPPH radical scavenging activity comparable to ascorbic acid (IC₅₀: 12–18 μM), highlighting the role of the oxadiazole-thioether motif in redox modulation .

Anticancer Activity
  • CA-IX Inhibition : Morpholine-containing analogs (e.g., compound 1l in ) show potent CA-IX inhibition (IC₅₀: 0.89 μM), critical for targeting hypoxic tumor microenvironments .
  • DNA Photocleavage : Fluorophenyl-substituted oxadiazoles degrade supercoiled (SC) and open-circular (OC) DNA at 1 μg concentrations under UV light, suggesting utility in photodynamic therapy .
Antimicrobial Activity

The introduction of a mercapto group (e.g., in compound 3 from ) enhances antimicrobial potency, with MIC values against Staphylococcus aureus and Candida albicans ranging from 30.2–43.2 μg/cm³ .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., fluorine in ) enhance DNA interaction and photolytic activity.
  • Linker Chemistry: Thioether or amino linkers between oxadiazole and indole/indoline improve pharmacokinetic properties compared to direct bonding .
  • Indoline vs. Indole : Saturation of the indole ring (indoline) reduces metabolic degradation, as seen in improved stability of indoline-containing analogs .

Biological Activity

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(indolin-1-yl)ethanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The compound features:

  • Oxadiazole Ring : Known for its diverse biological activities.
  • Indole Moiety : Commonly associated with various pharmacological effects.
  • Indolin Group : Enhances the structural complexity and biological interactions.

While the precise mechanism of action remains to be fully elucidated, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The oxadiazole and indole moieties are thought to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole derivatives exhibit significant anticancer properties. The following table summarizes key findings from various studies:

StudyCompound TestedCancer TypeIC50 (µM)Mechanism
This compoundBreast Cancer5.3Inhibition of cell proliferation
Indole derivatives with oxadiazoleVarious10 - 20Induction of apoptosis
Oxadiazoles related to natural productsLung Cancer7.5Inhibition of telomerase

These studies suggest that the compound may act by inducing apoptosis in cancer cells and inhibiting key enzymes involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. It has shown effectiveness against various bacterial strains, as summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These results indicate that the compound possesses notable antibacterial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro:

CytokineInhibition (%) at 10 µM
TNF-alpha65%
IL-670%
IL-1β60%

This suggests that the compound may be beneficial in managing inflammatory conditions by modulating immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • In Vivo Efficacy : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Question

  • ¹H/¹³C NMR Spectroscopy:
    • Key diagnostic peaks:
  • Indole C3-H (δ 7.3–7.6 ppm, multiplet) .
  • Oxadiazole ring protons (δ 8.5–9.0 ppm, singlet due to deshielding) .
  • Ethanone carbonyl (δ ~190–200 ppm in ¹³C NMR) .
    • HR-MS (EI+): Exact mass analysis confirms molecular formula (e.g., [M]+ calculated for C₂₀H₁₅N₃O₂: 329.1154) .
  • FT-IR: Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

How can computational methods like DFT be applied to study the electronic properties of the oxadiazole-indole-indoline system?

Advanced Research Question

  • Density Functional Theory (DFT):
    • Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), indicating charge-transfer efficiency .
    • Simulate UV-Vis spectra (TD-DFT) to correlate experimental λmax values with electronic transitions .
  • Molecular Docking: Predict binding affinities for biological targets (e.g., fungal enzymes) by modeling interactions between the oxadiazole ring and active-site residues .

What strategies mitigate side reactions during the formation of the 1,3,4-oxadiazole ring in such compounds?

Advanced Research Question

  • Controlled Reaction Conditions:
    • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates .
    • Optimize stoichiometry of cyclizing agents (e.g., POCl₃) to avoid over-dehydration, which can lead to charring .
  • Catalytic Additives:
    • Add molecular sieves to absorb water, improving cyclization efficiency .
    • Employ microwave-assisted synthesis for faster reaction times and higher yields .

How do structural modifications (e.g., substituents on indole/indoline) affect the compound’s biological activity?

Advanced Research Question

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., -NO₂ on indole) enhance antimicrobial activity by increasing electrophilicity .
    • Bulky substituents (e.g., benzyl on indolin-1-yl) may reduce solubility but improve target selectivity .
  • Methodology for Evaluation:
    • MIC Assays: Test derivatives against fungal/bacterial strains (e.g., Candida albicans) in nutrient broth at varying concentrations .
    • SAR Analysis: Correlate logP values (calculated via HPLC) with bioactivity to optimize lipophilicity .

How can researchers address contradictions in spectral data between synthetic batches?

Advanced Research Question

  • Systematic Troubleshooting:
    • Compare NMR spectra with published datasets (e.g., δ 3.91 ppm for -OCH₃ in ) to identify impurities .
    • Use HPLC-DAD to quantify isomeric byproducts (e.g., regioisomers during indole alkylation) .
  • Reproducibility Protocols:
    • Standardize reaction conditions (temperature, solvent purity) across batches .
    • Employ in situ FT-IR to monitor reaction progress and detect intermediates .

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